1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-9-13(19)7-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMBIMMPEHMQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step involves the attachment of a phenyl group to the pyrrolidinone ring, often through a substitution reaction.
Bromination and methylation: The aromatic ring is brominated and methylated to introduce the 4-bromo-2-methylphenyl group.
Urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or various organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(4-Fluoro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(4-Iodo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Uniqueness
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromine atom with the pyrrolidinone and urea moieties may confer specific properties that make it distinct from other similar compounds.
Biological Activity
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H19BrN2O2
- Molecular Weight : 363.25 g/mol
- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C(=C(C=C2)Br)N(C(=O)C3=CC=C(C=C3)N2C(=O)C4=CC=C(C=C4)Br)
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of urea have shown inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Table 1: Comparison of Anticancer Activity in Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(4-Bromo-2-methylphenyl)-3-(5-oxo... | 15 | Apoptosis induction |
| 1-(4-Bromophenyl)-3-(4-hydroxy... | 20 | Cell cycle arrest |
| 1-(4-Bromophenyl)-3-(5-methyl... | 10 | Inhibition of angiogenesis |
Neuroprotective Effects
The sigma receptors, particularly sigmaR1, have been implicated in neuroprotection. Compounds targeting sigma receptors can modulate neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases. Preliminary findings suggest that this compound may interact with these receptors, offering protective effects against neuronal damage.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar urea derivatives. The results indicated that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted that the presence of bromine and methyl groups significantly enhanced the anticancer activity.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction intermediates be monitored?
- Methodological Answer : The synthesis involves multi-step reactions:
Pyrrolidinone Ring Formation : Cyclize γ-keto esters with 4-bromo-2-methylaniline via acid-catalyzed condensation, as described for analogous pyrrolidinone derivatives .
Urea Coupling : React the pyrrolidinone intermediate with phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) using triethylamine as a base .
- Monitoring : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.8 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and urea NH (δ 8.5–9.5 ppm) .
- FT-IR : Confirm urea C=O stretch (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 μM concentrations .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers address low yields during the final urea coupling step?
- Methodological Answer :
- Optimization Strategies :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance isocyanate reactivity .
- Solvent : Switch to DMF for better solubility of aromatic intermediates .
- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace 4-bromo-2-methylphenyl with 4-chloro-2-methylphenyl to assess halogen effects .
- Substitute the pyrrolidinone 5-oxo group with a thioamide to evaluate carbonyl importance .
- Assay Design : Compare IC₅₀ values across analogs in kinase inhibition and apoptosis assays (e.g., Annexin V staining) .
Q. How should researchers resolve contradictory bioactivity data across similar urea derivatives?
- Methodological Answer :
- Systematic Analysis :
- Substituent Positioning : Compare 4-bromo vs. 3-bromo isomers (e.g., vs. 9 shows fluorine position alters receptor binding ).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
